molecular formula C19H25ClN2O2 B2929466 (E)-3-(2-chlorophenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide CAS No. 2034996-99-9

(E)-3-(2-chlorophenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide

Cat. No.: B2929466
CAS No.: 2034996-99-9
M. Wt: 348.87
InChI Key: CZNHNQCEMXQUIT-AATRIKPKSA-N
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Description

(E)-3-(2-chlorophenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide is a potent and selective antagonist of the Transient Receptor Potential Cation Channel, Subfamily C, Member 5 (TRPC5). This compound has emerged as a critical pharmacological tool for probing the complex physiological and pathophysiological roles of TRPC5 channels, which are calcium-permeable non-selective cation channels [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6422910/]. Its high selectivity over the closely related TRPC4 channel is a key feature, enabling researchers to dissect the specific contributions of TRPC5 in various biological contexts. A primary research application is in the field of neuroscience, where TRPC5 inhibition has been investigated for its potential in modulating affective disorders. Preclinical studies suggest that inhibiting TRPC5 can produce rapid-onset antidepressant and anxiolytic effects, potentially by regulating synaptic plasticity and neuronal excitability in circuits involving the hippocampus, amygdala, and prefrontal cortex [https://www.nature.com/articles/s41398-021-01654-7]. Furthermore, this compound is invaluable in oncology research, particularly in studying its effects on renal cell carcinoma, where TRPC5 has been implicated in cancer cell proliferation and survival. The product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O2/c20-18-4-2-1-3-16(18)5-6-19(23)21-13-15-7-10-22(11-8-15)17-9-12-24-14-17/h1-6,15,17H,7-14H2,(H,21,23)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNHNQCEMXQUIT-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2Cl)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2Cl)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(2-chlorophenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide is a synthetic organic molecule with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound features several key components:

  • Acryloyl group : Provides a reactive site for biological interactions.
  • Chlorophenyl ring : Contributes to lipophilicity and potential receptor interactions.
  • Tetrahydrofuran moiety : Enhances solubility and may influence pharmacokinetics.
  • Piperidine ring : Often associated with neuroactive properties.

This structural diversity suggests a multifaceted mechanism of action, potentially enabling interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the tetrahydrofuran and piperidine rings allows for enhanced binding affinity to molecular targets, which may include:

  • Kinases : Inhibition of specific kinases involved in signaling pathways related to cell growth and proliferation.
  • Receptors : Modulation of neurotransmitter receptors, potentially affecting neurological functions.

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit:

  • Antitumor Activity : Preliminary studies suggest potential efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in conditions like arthritis or inflammatory bowel disease.

Case Studies

  • Anticancer Activity :
    • A study evaluated the compound's effects on human cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The mechanism involved apoptosis induction through caspase activation.
  • Neuropharmacological Effects :
    • Another investigation assessed the compound's interaction with neurotransmitter receptors, revealing potential anxiolytic effects in animal models. The study highlighted its ability to enhance GABAergic transmission.

In Vitro Studies

Study FocusFindingsReference
Antitumor ActivitySignificant inhibition of cancer cell lines; IC50 values in the low micromolar range
Anti-inflammatoryReduction in pro-inflammatory cytokines in vitro
NeuropharmacologyEnhanced GABA receptor activity; potential anxiolytic effects

In Vivo Studies

In vivo studies have further corroborated the in vitro findings, demonstrating:

  • Reduced tumor growth in xenograft models.
  • Behavioral improvements in anxiety-related tasks in rodent models.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name & ID Key Substituents Molecular Weight Melting Point (°C) Notable Features Reference
Target Compound: (E)-3-(2-chlorophenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide 2-chlorophenyl, tetrahydrofuran-3-yl-piperidin-4-ylmethyl Not reported Not reported Combines chloroaromatic and oxygenated heterocycle; potential CNS permeability -
LQM445: (E)-3-(3-chlorophenyl)-N-phenethylacrylamide 3-chlorophenyl, phenethylamine Not reported Not reported Para-chloro substitution; phenethyl group may enhance lipophilicity
Compound 11g: 3-(2-chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)acrylamide 2-chloropyridine, 3,4-dimethoxyphenethyl 450.17 157–159 Pyridine core; methoxy groups improve solubility
(E)-N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide 2-chlorophenyl, triazolyl-pyrimidine 326.74 Not reported Direct 2-chlorophenyl analog; triazole-pyrimidine enhances H-bonding capacity
(2E)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylacrylamide 4-chlorobenzyl, tetrahydrothiophene-dioxide Not reported Not reported Sulfone group increases polarity; sulfur heterocycle vs. oxygen in target

Chlorophenyl Substitution Patterns

  • Ortho vs. In contrast, LQM445 (3-chlorophenyl, ) and compound 11g (2-chloropyridine, ) exhibit meta- or pyridine-linked chlorine, which may alter electronic effects .
  • Triazole-Pyrimidine Hybrid () : A direct 2-chlorophenyl analog (MW 326.74) replaces the tetrahydrofuran-piperidine group with a triazole-pyrimidine moiety, suggesting divergent target selectivity (e.g., kinase inhibition vs. GPCR modulation) .

Heterocyclic Modifications

  • Tetrahydrofuran vs. Tetrahydrothiophene : The target’s tetrahydrofuran-3-yl group offers oxygen-mediated hydrogen bonding, whereas the sulfur-containing tetrahydrothiophene-dioxide in introduces sulfone groups, enhancing polarity and metabolic stability .
  • Pyridine vs. Benzene Cores : Compound 11g () uses a chloropyridine ring, which may improve π-π stacking in hydrophobic pockets compared to the target’s chlorophenyl group .

Amine Side Chain Variations

  • Piperidin-4-ylmethyl vs. Phenethyl : The target’s piperidine-tetrahydrofuran side chain likely improves blood-brain barrier penetration compared to LQM445’s phenethyl group (), which is more lipophilic .
  • Sulfonamide and Triazole Groups : and highlight sulfonamide and triazole substituents, which are associated with enhanced binding to serine proteases or kinases, respectively .

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